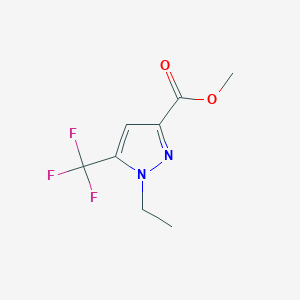

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable building block in medicinal and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for about 3 hours. The resulting product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to avoid side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions and processes .

Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful tool for probing biological systems and understanding biochemical processes .

Medicine: In medicinal chemistry, this compound serves as a precursor for developing new drugs. Its trifluoromethyl group enhances the bioavailability and metabolic stability of drug candidates, making it a crucial component in drug design and development .

Industry: In the agrochemical industry, this compound is used to synthesize pesticides and herbicides. Its chemical properties make it effective in controlling pests and weeds, contributing to improved agricultural productivity .

Mechanism of Action

The mechanism of action of methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness: Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both an ethyl group and a carboxylate group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .

Biological Activity

Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 2171314-08-0) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃N₂O₂ |

| Molecular Weight | 222.16 g/mol |

| CAS Number | 2171314-08-0 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in disease processes. Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and anticancer properties.

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer) .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. Pyrazole derivatives have been noted for their ability to reduce the production of pro-inflammatory cytokines .

Efficacy Against Cancer Cell Lines

Several studies have quantified the efficacy of pyrazole derivatives against cancer cell lines. The following table summarizes the IC₅₀ values for various pyrazole compounds, illustrating their potency:

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 |

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study by Wei et al., a series of pyrazole derivatives were synthesized and screened for their anticancer activity against A549 cells. The derivative with the most potent activity exhibited an IC₅₀ value of 26 µM, indicating significant growth inhibition .

Case Study 2: Anti-inflammatory Properties

Research published in Molecules highlighted that several pyrazole derivatives possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase enzymes (COX). These findings suggest that this compound may similarly modulate inflammatory responses .

Properties

IUPAC Name |

methyl 1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)4-5(12-13)7(14)15-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSDJVPKWOHUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.